molecular formula C10H7FOS B8311063 2-(Thien-3-yl)-5-fluorophenol

2-(Thien-3-yl)-5-fluorophenol

Cat. No.: B8311063
M. Wt: 194.23 g/mol
InChI Key: QPKZBXHCLQQODT-UHFFFAOYSA-N
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Description

2-(Thien-3-yl)-5-fluorophenol (C₁₀H₇FOS, molecular weight 194.22 g/mol) is a fluorinated phenolic compound featuring a thiophene ring substituted at the 3-position and a fluorine atom at the 5-position of the phenol ring. Thiophene derivatives are known for their electronic properties, while fluorophenol groups enhance metabolic stability and binding affinity in bioactive molecules .

Properties

Molecular Formula

C10H7FOS

Molecular Weight

194.23 g/mol

IUPAC Name

5-fluoro-2-thiophen-3-ylphenol

InChI

InChI=1S/C10H7FOS/c11-8-1-2-9(10(12)5-8)7-3-4-13-6-7/h1-6,12H

InChI Key

QPKZBXHCLQQODT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)O)C2=CSC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

  • 3-Fluoro-5-(thiophen-2-yl)phenol (C₁₀H₇FOS, MW 194.22): This isomer differs in substituent positions (3-fluoro vs. 5-fluoro on the phenol ring and thiophen-2-yl vs. thiophen-3-yl). Such positional changes significantly alter electronic distribution, affecting acidity (pKa) and solubility. For example, the 5-fluoro group in the target compound may enhance hydrogen-bonding interactions compared to the 3-fluoro analog .
  • The 3-fluoro substituent on the phenol ring contrasts with the 5-fluoro group in the target compound, leading to distinct steric and electronic profiles .

Heterocyclic Core Modifications

  • 2-(1-(4-Chlorophenyl)-1H-pyrazol-5-yl)-5-fluorophenol (C₁₅H₁₀ClFN₂O, MW 288.71): Replacing the thiophene with a pyrazole ring introduces nitrogen atoms, enhancing hydrogen-bonding capacity and π-π stacking interactions. The 4-chlorophenyl group adds steric bulk, which may reduce rotational freedom compared to the thiophene-based target compound .
  • 2-Fluoro-5-(4-fluorophenyl)pyridine (C₁₁H₆F₂N, MW 205.17): Pyridine-based analogs exhibit stronger basicity (pKa ~1–2 for pyridine vs. ~10 for phenol) and altered solubility. The absence of a hydroxyl group limits hydrogen-bond donor capacity, a critical distinction from phenolic derivatives like 2-(Thien-3-yl)-5-fluorophenol .

Data Table: Key Properties of Compared Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Reference
This compound C₁₀H₇FOS 194.22 Thiophene-3-yl, 5-fluoro-phenol; potential electronic/pharmaceutical applications
3-Fluoro-5-(thiophen-2-yl)phenol C₁₀H₇FOS 194.22 Isomeric substituents; altered electronic properties
4-[5-(Difluoromethyl)-2-thienyl]-3-fluoro-phenol C₁₁H₇F₃OS 256.23 Difluoromethyl enhances hydrophobicity; 3-fluoro vs. 5-fluoro
2-(1-(4-Chlorophenyl)-1H-pyrazol-5-yl)-5-fluorophenol C₁₅H₁₀ClFN₂O 288.71 Pyrazole core; 4-chlorophenyl adds steric bulk
2-Fluoro-5-(4-fluorophenyl)pyridine C₁₁H₆F₂N 205.17 Pyridine base; lacks hydroxyl group

Research Findings and Implications

  • Synthetic Challenges: The synthesis of thiophene-phenol hybrids often requires regioselective bromination (e.g., 3-bromo-5-methylthiophene-2-carbaldehyde in ) and protective group strategies to avoid side reactions .
  • Toxicity Considerations: Thiophene derivatives like Thiophene fentanyl hydrochloride () underscore the need for rigorous toxicological studies, as minor structural changes can drastically alter safety profiles .
  • Material Science Potential: The photochromic behavior of dioxolane-protected thiophenes () suggests that this compound could be functionalized for light-responsive applications .

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